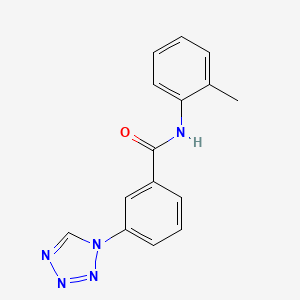

N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide, also known as MMB-TZB, is a synthetic compound classified under the category of tetrazole-containing monoamine oxidase (MAO-A) inhibitors. It has a molecular formula of C15H13N5O and an average mass of 279.297 Da .

Synthesis Analysis

The synthesis of tetrazole and its derivatives often involves a heterocyclization reaction involving primary amines, orthoesters, and azides . A relatively simple method was proposed in the early 1970s that enabled the synthesis of tetrazole, its 1-monoand 1,5-disubstituted derivatives by a three-component heterocyclization reaction of primary amines or their salts with orthoesters and sodium azide in acetic acid medium .Molecular Structure Analysis

The molecular structure of N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide consists of a benzamide group attached to a 2-methylphenyl group and a tetrazol-1-yl group . The molecular weight of the compound is approximately 279.303.Aplicaciones Científicas De Investigación

Antiallergic and Antihypertensive Activities

N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide and its derivatives have been explored for their potential in treating various medical conditions. Specifically, compounds with the tetrazole moiety have shown significant promise in antiallergic and antihypertensive applications. For instance, a study on N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides demonstrated potent antiallergic activity in rat models, outperforming traditional treatments like disodium cromoglycate (DSCG) in efficacy (Honma et al., 1983). Similarly, a series of nonpeptide angiotensin II receptor antagonists, which include tetrazole derivatives, were identified for their potent oral antihypertensive effects, marking a significant advancement over previously available treatments (Carini et al., 1991).

Anticancer Potential

Several studies have highlighted the anticancer potential of benzamide derivatives, including N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide. For example, the synthesis and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed compounds with moderate to excellent anticancer activity against various cancer cell lines, offering a new avenue for cancer treatment research (Ravinaik et al., 2021). Another study focused on microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, demonstrating promising anticancer activities and highlighting the potential of these compounds as therapeutic agents (Tiwari et al., 2017).

Antimicrobial and Gelation Properties

The antimicrobial properties of benzamide derivatives, including N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide, have been explored with positive outcomes. A study on N-benzimidazol-1-yl-methyl-benzamide derivatives revealed significant antimicrobial efficacy against various bacterial and fungal strains, suggesting these compounds could serve as bases for developing new antimicrobial agents (Sethi et al., 2016). Additionally, the role of methyl functionality and S⋯O interaction in gelation behavior was investigated in N-(thiazol-2-yl) benzamide derivatives, indicating potential applications in material science for developing new supramolecular gelators (Yadav & Ballabh, 2020).

Propiedades

IUPAC Name |

N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c1-11-5-2-3-8-14(11)17-15(21)12-6-4-7-13(9-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZPXSMMEGQGDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2385278.png)

![3-(2-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2385280.png)

![N-[(2,5-Dimethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2385281.png)

![1-Methyl-4-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2385285.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2,3-dihydro-1-benzofuran-5-sulfonohydrazide](/img/structure/B2385287.png)

![Tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2385294.png)

![2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2385299.png)